molecular formula C10H11NO4 B14858422 Methyl 5-(1,3-dioxolan-2-YL)nicotinate

Methyl 5-(1,3-dioxolan-2-YL)nicotinate

Cat. No.: B14858422
M. Wt: 209.20 g/mol
InChI Key: FKLZKAZKCHDJOG-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-yl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxyl position and a 1,3-dioxolane moiety at the 5-position of the pyridine ring. This acetal-functionalized compound exhibits unique physicochemical properties due to the electron-rich dioxolane group, which enhances its solubility in organic solvents and influences its reactivity in synthetic applications . The compound is classified as highly hazardous due to its instability, flammability, and environmental toxicity, necessitating strict safety protocols during handling and storage .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-9(12)7-4-8(6-11-5-7)10-14-2-3-15-10/h4-6,10H,2-3H2,1H3

InChI Key

FKLZKAZKCHDJOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid with 1,3-dioxolane. The reaction typically involves the use of a strong acid catalyst, such as toluenesulfonic acid, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient water removal techniques to ensure high yields and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the induction of vasodilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-(1,3-dioxolan-2-yl)nicotinate C₁₀H₁₁NO₄ Pyridine, methyl ester, dioxolane 209.20 Labile acetal group; unstable, hazardous
Methyl nicotinate C₇H₇NO₂ Pyridine, methyl ester 137.14 Slow hydrolysis in plasma (>95 hr half-life)
Methyl 5-(tetramethyl-dioxaborolan-2-yl)nicotinate C₁₃H₁₈BNO₄ Pyridine, methyl ester, boronate 263.10 Suzuki coupling precursor; stable boronate
5-Methylnicotinic acid methyl ester C₈H₉NO₂ Pyridine, methyl ester, methyl 151.16 Simpler structure; metabolic intermediate
Methyl 2-chloro-5-(tetramethyl-dioxaborolan-2-yl)nicotinate C₁₃H₁₇BClNO₄ Pyridine, chloro, boronate, methyl ester 297.54 Halogenated boronate; enhanced cross-coupling reactivity

Reactivity and Stability

  • Hydrolysis Sensitivity : Unlike methyl nicotinate, which resists hydrolysis in human plasma (half-life >95 hours), this compound is prone to acid-catalyzed decomposition due to its acetal group. This instability limits its utility in biological systems but may be advantageous in controlled-release applications .
  • Synthetic Utility : Boronate analogs (e.g., Methyl 5-(tetramethyl-dioxaborolan-2-yl)nicotinate) are critical in Suzuki-Miyaura cross-coupling reactions, whereas the dioxolane derivative lacks such reactivity. The chloro-boronate variant (Table 1) further expands utility in medicinal chemistry for introducing halogen substituents .

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